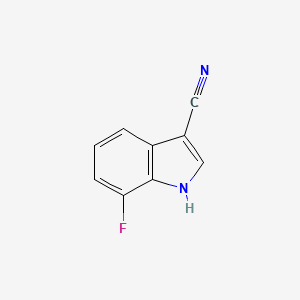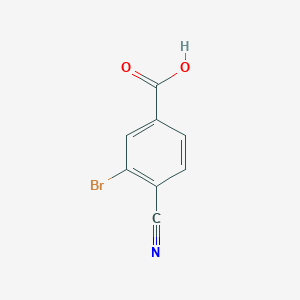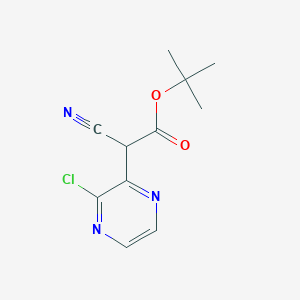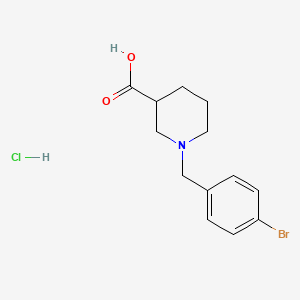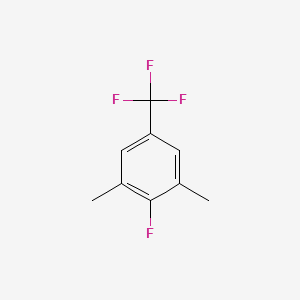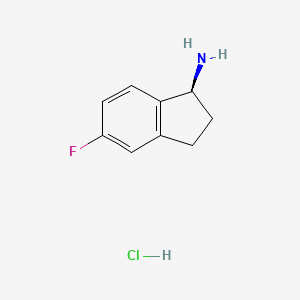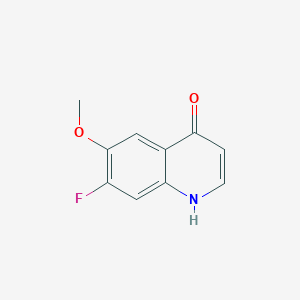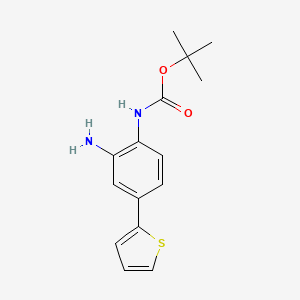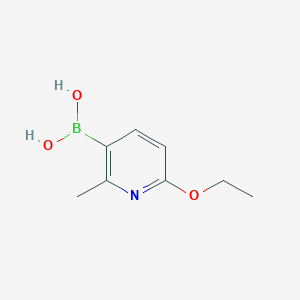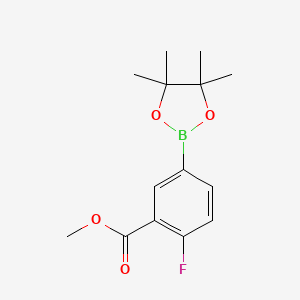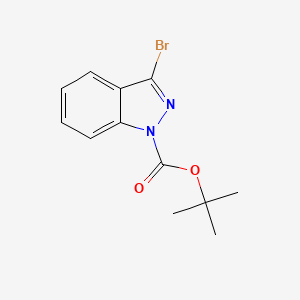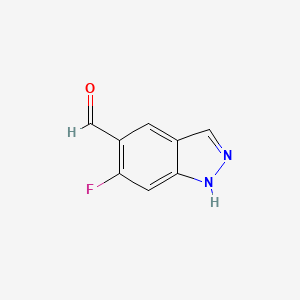
(6-溴-2-甲基喹啉-4-基)甲醇
描述
“(6-Bromo-2-methylquinolin-4-yl)methanol” is a biochemical compound used for proteomics research . It has a molecular formula of C11H10BrNO and a molecular weight of 252.11 .
Synthesis Analysis
The synthesis of quinoline derivatives, including “(6-Bromo-2-methylquinolin-4-yl)methanol”, has been a topic of interest in medicinal chemistry research . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . The chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects .Molecular Structure Analysis
The molecular structure of “(6-Bromo-2-methylquinolin-4-yl)methanol” is represented by the linear formula C11H10BrNO .Chemical Reactions Analysis
Quinoline derivatives, including “(6-Bromo-2-methylquinolin-4-yl)methanol”, are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .科学研究应用
Antimicrobial Applications
(6-Bromo-2-methylquinolin-4-yl)methanol: has been studied for its potential as an antimicrobial agent. Quinoline derivatives are known to exhibit significant activity against a variety of Gram-positive and Gram-negative bacteria . The compound’s structure allows for chemical modifications that can enhance its therapeutic effects, making it a valuable candidate for the development of new antimicrobial drugs .
Anticancer Research
In the field of oncology, quinoline derivatives, including (6-Bromo-2-methylquinolin-4-yl)methanol , are being explored for their anticancer properties. These compounds have shown promise in inhibiting DNA synthesis in cancer cells by targeting DNA gyrase and type IV topoisomerase, leading to cell death . This mechanism is under investigation for its potential to treat various forms of cancer.
Enzyme Inhibition
Research into enzyme inhibition is another significant application of (6-Bromo-2-methylquinolin-4-yl)methanol . Quinolines are known to inhibit enzymes that are crucial for bacterial DNA replication, such as DNA gyrase and topoisomerase . This inhibition is not only important for antimicrobial action but also for understanding the interaction of these compounds with human enzymes, which can lead to the development of new therapeutic drugs.
Receptor Inhibition
The compound is also being studied for its role in receptor inhibition. Quinoline derivatives have been found to interact with various receptors in the body, which can be beneficial for treating diseases related to receptor malfunction or overactivity . This includes research into neurodegenerative diseases, where receptor inhibition can play a role in managing symptoms or progression.
Biosensor Development
(6-Bromo-2-methylquinolin-4-yl)methanol: has applications in biosensor technology. It has been used as a biosensor for the detection of biomolecules such as insulin, glucose, and proteins. Its sensitivity and specificity make it an excellent candidate for the development of new diagnostic tools.
Drug Discovery
This compound is extensively used in drug discovery to investigate its potential as an inhibitor of various enzymes and receptors. The ability to modify its structure and tailor it to target specific biological pathways makes (6-Bromo-2-methylquinolin-4-yl)methanol a versatile tool in the search for new medications.
Materials Science
In materials science, (6-Bromo-2-methylquinolin-4-yl)methanol is being explored for its use in third-generation photovoltaics . Quinoline derivatives are promising materials for the emission layer of organic light-emitting diodes (OLEDs) and transistors due to their optoelectronic properties .
Pharmacological Evolution
The pharmacological evolution of quinoline derivatives is a broad field of study(6-Bromo-2-methylquinolin-4-yl)methanol is part of this research, contributing to the development of less toxic and more potent compounds for the treatment of various health threats, including microbial infections and chronic diseases .
作用机制
安全和危害
属性
IUPAC Name |
(6-bromo-2-methylquinolin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c1-7-4-8(6-14)10-5-9(12)2-3-11(10)13-7/h2-5,14H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHJCFVXVOSXMJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60697697 | |
| Record name | (6-Bromo-2-methylquinolin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60697697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Bromo-2-methylquinolin-4-yl)methanol | |
CAS RN |
885279-63-0 | |
| Record name | 6-Bromo-2-methyl-4-quinolinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885279-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Bromo-2-methylquinolin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60697697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



